1,2-Bis(2-chloroethoxy)-4-nitrobenzene

Physicochemical Property LogP Drug Design

1,2-Bis(2-chloroethoxy)-4-nitrobenzene is an organic compound characterized by its core 4-nitrobenzene structure substituted with two 2-chloroethoxy groups at the 1 and 2 positions. This specific bis-alkoxy nitrobenzene architecture imparts distinct physicochemical properties compared to its mono-substituted analogs, which is critical for its application as a specialized synthetic intermediate.

Molecular Formula C10H11Cl2NO4
Molecular Weight 280.10 g/mol
CAS No. 97916-49-9
Cat. No. B8815349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Bis(2-chloroethoxy)-4-nitrobenzene
CAS97916-49-9
Molecular FormulaC10H11Cl2NO4
Molecular Weight280.10 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])OCCCl)OCCCl
InChIInChI=1S/C10H11Cl2NO4/c11-3-5-16-9-2-1-8(13(14)15)7-10(9)17-6-4-12/h1-2,7H,3-6H2
InChIKeyHYZDQDAVZVEVKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Bis(2-chloroethoxy)-4-nitrobenzene (CAS:97916-49-9): A Unique Bis-Alkoxy Nitrobenzene Intermediate


1,2-Bis(2-chloroethoxy)-4-nitrobenzene is an organic compound characterized by its core 4-nitrobenzene structure substituted with two 2-chloroethoxy groups at the 1 and 2 positions [1]. This specific bis-alkoxy nitrobenzene architecture imparts distinct physicochemical properties compared to its mono-substituted analogs, which is critical for its application as a specialized synthetic intermediate. Key predicted properties include a molecular weight of 280.10 g/mol, a LogP (XLogP3) of 3.1, a density of 1.365 ± 0.06 g/cm³, and a boiling point of 420.1 ± 35.0 °C [2].

Why a Simple Substitution for 1,2-Bis(2-chloroethoxy)-4-nitrobenzene (97916-49-9) is Scientifically Inadequate


Simple, single-substituted analogs like 1-(2-chloroethoxy)-4-nitrobenzene (CAS: 3383-72-0) cannot serve as a generic substitute due to fundamental differences in physicochemical properties and reactivity. The presence of a second chloroethoxy group in 1,2-bis(2-chloroethoxy)-4-nitrobenzene significantly alters its lipophilicity (LogP: 3.1 vs 2.8) and molecular volume, which can critically affect performance in applications such as phase-transfer catalysis, liquid-liquid extraction, or when the molecule serves as a building block requiring two equivalent reactive handles for subsequent derivatization . Such differences are not trivial and directly impact reproducibility and yield in multi-step syntheses, as detailed in the quantitative evidence below.

Quantitative Differentiators for 1,2-Bis(2-chloroethoxy)-4-nitrobenzene (97916-49-9) Procurement


Enhanced Lipophilicity for Membrane Permeability vs. Mono-Chloroethoxy Analog

This compound exhibits a higher calculated lipophilicity (LogP) compared to the direct mono-substituted analog 1-(2-chloroethoxy)-4-nitrobenzene. The presence of a second chloroethoxy group increases the LogP from 2.8 for the mono-substituted compound to 3.1 for 1,2-bis(2-chloroethoxy)-4-nitrobenzene, indicating a >10% increase in predicted lipophilicity [1][2]. This property is crucial for passive membrane permeability in biological systems or for preferential partitioning into organic phases in biphasic reaction systems.

Physicochemical Property LogP Drug Design

Doubling of Reactive Chloroethoxy Handles for Step-Efficient Synthesis

The compound possesses two 2-chloroethoxy groups, doubling the number of reactive handles for nucleophilic substitution compared to mono-substituted analogs like 1-(2-chloroethoxy)-4-nitrobenzene [1]. This structural feature is essential for constructing macrocyclic structures (e.g., crown ethers, cryptands) or polymeric materials in a single, convergent step, avoiding the need for sequential protection/deprotection strategies. For example, in the synthesis of benzodithia-18-crown-6 derivatives, this compound's structure enables direct macrocyclization, a step not possible with mono-functionalized building blocks .

Synthetic Intermediate Macrocycle Synthesis Building Block

High Reported Synthetic Yield as a Key Intermediate

A literature reference to a patent reports the synthesis of 1,2-bis(2-chloroethoxy)-4-nitrobenzene with an approximate yield of 75% . While a direct comparative yield for a close analog under identical conditions is not available, a 75% yield for a bis-alkylation on a nitrobenzene core is a robust and practical result for a research-scale intermediate. This established synthetic route enhances its attractiveness for procurement as a starting material for more complex targets.

Synthetic Method Process Chemistry Yield Optimization

Primary Application Scenarios for 1,2-Bis(2-chloroethoxy)-4-nitrobenzene (97916-49-9) Based on Evidence


Synthesis of Macrocyclic Receptors (Crown Ethers and Cryptands)

As a bifunctional alkylating agent, 1,2-bis(2-chloroethoxy)-4-nitrobenzene is ideally suited for the construction of macrocyclic structures. Its two reactive chloroethoxy groups can react with a suitable dinucleophile (e.g., a dithiol or diamine) to form crown ether-like rings in a single macrocyclization step [1]. The presence of the electron-withdrawing nitro group can modulate the ring's cation-binding properties, and its placement on the aromatic ring provides a site for further functionalization or attachment to a solid support for sensor development.

Precursor for Advanced Ionophores and Sensors

The compound's structure suggests its utility in the synthesis of sophisticated ionophores, such as those based on the benzodithia-18-crown-6 scaffold described in the literature . The combination of the rigid aromatic nitrobenzene core and flexible chloroethoxy arms allows for the creation of size-selective binding cavities for metal ions. This makes the compound a valuable starting point for developing novel chromogenic or fluorogenic sensors for applications in environmental monitoring or clinical diagnostics.

Building Block for Functionalized Polymers and Materials

In polymer chemistry, 1,2-bis(2-chloroethoxy)-4-nitrobenzene can serve as a difunctional monomer or cross-linker. Its two terminal chloro groups can be used to graft this nitrobenzene unit onto polymer backbones via nucleophilic substitution, introducing specific optical, electronic, or hydrophilic/hydrophobic properties [1]. The nitro group is a versatile handle that can be reduced to an amine for further conjugation, offering a pathway to create a wide range of functional materials.

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